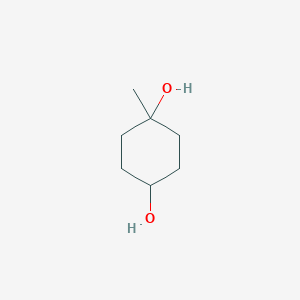

1-Methylcyclohexane-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZQSMBYXJWRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347218 | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-52-5, 124899-25-8, 124899-26-9 | |

| Record name | 1-Methyl-1,4-cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-methylcyclohexane-1,4-diol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-methylcyclohexane-1,4-diol

Introduction

This compound is a saturated cyclic alcohol whose structural framework, a disubstituted cyclohexane ring, presents a fascinating and non-trivial challenge in molecular characterization.[1][2] The core of this challenge lies not in identifying its constituent atoms—its molecular formula (C₇H₁₄O₂) is readily determined—but in defining their precise three-dimensional arrangement.[1][2] The presence of two stereocenters gives rise to diastereomers, namely cis and trans isomers, each with a unique spatial orientation of the methyl and hydroxyl groups. Furthermore, the conformational flexibility of the cyclohexane ring, primarily its chair conformations, dictates the thermodynamic stability and spectroscopic properties of these isomers.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. It is designed for researchers and drug development professionals who require a deep understanding of how to leverage modern spectroscopic methods to solve complex stereochemical problems. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for confident structural assignment.

The Stereochemical Landscape: Synthesis and Conformations

A robust structural elucidation begins with an understanding of the potential isomers that may be present. The synthesis of this compound often proceeds via the reduction of a ketone precursor, such as 4-hydroxy-4-methylcyclohexanone, or through the epoxidation and subsequent ring-opening of 4-methylcyclohexene.[3][4][5] These routes can produce a mixture of cis and trans diastereomers, necessitating a reliable method for their differentiation.

The key to distinguishing these isomers lies in their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[6][7]

-

trans-1-methylcyclohexane-1,4-diol : This isomer can exist in two equilibrating chair conformations. The diequatorial conformation, where both the tertiary hydroxyl group (at C1) and the secondary hydroxyl group (at C4) occupy equatorial positions, is significantly more stable. The alternative diaxial conformation introduces severe 1,3-diaxial steric interactions, making it energetically unfavorable.[6][8]

-

cis-1-methylcyclohexane-1,4-diol : In this isomer, one substituent must be axial while the other is equatorial. The ring flip interconverts the axial/equatorial positions of the two hydroxyl groups. The two resulting conformers have similar energies, though the conformer with the hydroxyl group at C4 in the equatorial position is generally slightly favored over the one where the methyl group is equatorial, due to the relative steric bulk.[8]

A Multi-Faceted Spectroscopic Approach

No single technique can unambiguously solve this structural puzzle. An integrated approach, where each method provides a unique piece of the puzzle, is essential. The following sections detail the role of Infrared Spectroscopy, Mass Spectrometry, and a suite of Nuclear Magnetic Resonance techniques.

Infrared (IR) Spectroscopy: Functional Group Confirmation

The first step in the analysis is to confirm the presence of the expected functional groups. IR spectroscopy is perfectly suited for this initial screen.

Causality and Expected Observations: The polarity of the O-H and C-O bonds in an alcohol leads to strong, characteristic absorptions upon IR radiation.[9][10]

-

O-H Stretch: Due to intermolecular hydrogen bonding, the hydroxyl groups will give rise to a very intense and broad absorption band in the 3500-3200 cm⁻¹ region.[9][11] The broadness of this peak is a hallmark of hydrogen-bonded alcohols in a condensed phase.[10][12]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2840 cm⁻¹) confirm the presence of sp³-hybridized carbons in the cyclohexane ring and methyl group.

-

C-O Stretch: A strong, sharp absorption in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[9][11] The exact position can hint at whether the alcohol is primary, secondary, or tertiary, though in this molecule, the overlap of signals from the secondary and tertiary alcohols makes precise assignment difficult.[11]

Protocol: Attenuated Total Reflectance (ATR) IR

-

Place a small, solvent-free sample of the purified diol directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Trustworthiness: While IR spectroscopy cannot differentiate between the cis and trans isomers, it provides a rapid and definitive confirmation of the diol functionality, validating that the correct class of compound is being analyzed.

| Vibration | **Expected Frequency (cm⁻¹) ** | Appearance |

| O-H Stretch | 3500 - 3200 | Strong, Broad |

| C(sp³)-H Stretch | 2950 - 2840 | Strong, Sharp |

| C-O Stretch | 1260 - 1050 | Strong, Sharp |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves to confirm the molecular weight and, by extension, the molecular formula. The fragmentation pattern can provide initial structural clues.

Causality and Expected Observations: Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺), which then undergoes fragmentation. The stability of the resulting fragments dictates the observed spectrum.

-

Molecular Ion (M⁺): A peak at a mass-to-charge ratio (m/z) of 130.10 should be observed, corresponding to the molecular formula C₇H₁₄O₂.[1][2] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

-

Dehydration: Alcohols readily lose water. A significant peak at m/z 112 ([M-H₂O]⁺) is expected.[13]

-

Alpha Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common fragmentation pathway for alcohols, leading to a resonance-stabilized cation. For this molecule, cleavage between C1-C2 or C1-C6 could lead to fragments that help confirm the substitution pattern.

-

Stereochemical Differentiation: Standard EI-MS is generally insensitive to stereochemistry.[14] However, advanced techniques like chemical ionization (CI) can sometimes differentiate isomers. For cyclic diols, the cis isomer may show a more abundant [M-H]⁻ ion under negative chemical ionization (NCI) due to the potential for intramolecular hydrogen bonding, which stabilizes the resulting alkoxide.[15]

Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5) to separate any impurities or isomers.

-

The eluent from the GC is passed directly into the ion source of the mass spectrometer, typically operating at 70 eV for EI.

-

The mass spectrum is recorded for each eluting peak.

Trustworthiness: GC-MS confirms the molecular weight and purity of the sample. While not a primary tool for stereoisomer determination, it validates the foundational molecular formula upon which all further analysis is built.

| Ion | m/z (Expected) | Origin |

| [M]⁺ | 130 | Molecular Ion |

| [M-CH₃]⁺ | 115 | Loss of methyl group |

| [M-H₂O]⁺ | 112 | Dehydration |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound, as it provides detailed information about the chemical environment, connectivity, and, most critically, the 3D orientation of atoms.

Causality and Key Differentiators: The chemical shift and spin-spin coupling of protons are highly sensitive to their local electronic environment and dihedral angle relative to neighboring protons. This is the key to differentiating the cis and trans isomers.[16]

-

Chemical Shifts: Protons in an axial position are shielded by the C-C bonds of the ring and typically appear at a higher field (lower ppm) than their equatorial counterparts. The proton at C4 (H4) is the primary reporter group.

-

In the stable diequatorial trans isomer, H4 is axial .

-

In the stable cis isomer, H4 is equatorial .

-

Therefore, the H4 signal for the trans isomer is expected to be upfield relative to the H4 signal of the cis isomer.

-

-

Coupling Constants (J-values): The Karplus relationship describes how the coupling constant between two vicinal protons (³JHH) depends on their dihedral angle.

-

Axial-Axial (J_ax,ax): Dihedral angle ~180°. Large coupling (8-13 Hz).

-

Axial-Equatorial (J_ax,eq): Dihedral angle ~60°. Small coupling (2-5 Hz).

-

Equatorial-Equatorial (J_eq,eq): Dihedral angle ~60°. Small coupling (2-5 Hz).

The splitting pattern of the H4 proton will be a "fingerprint" for each isomer.

-

trans Isomer (Axial H4): H4 is coupled to two axial protons (H3ax, H5ax) and two equatorial protons (H3eq, H5eq). It will appear as a complex multiplet, often resembling a triplet of triplets, with two large axial-axial couplings.

-

cis Isomer (Equatorial H4): H4 is coupled to four protons (H3ax, H3eq, H5ax, H5eq) via small axial-equatorial and equatorial-equatorial couplings. It will appear as a broad, poorly resolved multiplet or a narrow triplet with small J-values.

-

Causality and Key Differentiators: The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Molecular symmetry can reduce the number of observed signals.

-

cis Isomer: Possesses a plane of symmetry passing through C1 and C4. This makes C2 and C6 equivalent, and C3 and C5 equivalent. Therefore, a total of 5 signals are expected (C1, C4, C2/6, C3/5, and the methyl carbon).

-

trans Isomer: Lacks a plane of symmetry. All seven carbon atoms are chemically non-equivalent. Therefore, a total of 7 signals are expected.

This simple peak counting provides a powerful and immediate method to distinguish the two isomers.

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and build an unassailable structural proof.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks. It will show a cross-peak between every pair of coupled protons, allowing one to "walk" around the cyclohexane ring and definitively identify which protons are adjacent.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the definitive way to assign carbon signals based on their attached, and more easily assigned, protons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like C1) and confirming the overall carbon skeleton. For instance, the protons of the methyl group (on C1) will show HMBC correlations to C1, C2, and C6.

Protocol: Comprehensive NMR Analysis

-

Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra. Processing this data with appropriate software will generate the correlation maps.

| Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale |

| ¹³C Signals | 5 | 7 | Plane of symmetry in cis isomer |

| H4 Chemical Shift | More deshielded (downfield) | More shielded (upfield) | Equatorial H4 in cis vs. Axial H4 in trans |

| H4 Splitting | Narrow multiplet, small J-values (~3-5 Hz) | Broad multiplet, large J_ax,ax (~8-12 Hz) | Reflects equatorial vs. axial couplings |

Integrated Elucidation Workflow

A logical, sequential application of these techniques provides the most efficient and reliable path to the final structure.

Conclusion

The structure elucidation of this compound is a prime example of a problem where stereochemistry is paramount. A superficial analysis is insufficient; a deep, mechanistically-grounded approach is required. By systematically applying IR spectroscopy and mass spectrometry to confirm the fundamental molecular properties, and then leveraging the full power of 1D and 2D NMR spectroscopy, one can move with confidence from a synthetic mixture to a fully characterized and unambiguous three-dimensional structure. The key lies in understanding the conformational behavior of the cyclohexane ring and how that behavior is translated into the language of NMR—chemical shifts and coupling constants. This guide provides the framework and the causal logic for successfully navigating that translation.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Alcohols.

-

Kenttämaa, H. I., & O'Hair, R. A. J. (1997). Stereoselective Chemical Ionization Mass Spectrometry: Reactions of CH3OPOCH3+ with Cyclic Vicinal Diols. The Journal of Organic Chemistry, 62(24), 8496-8501. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]

-

van der Hage, E. R. E., de Koster, C. G., & van der Hart, J. A. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(1), 47-54. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

-

Turecek, F., & Gu, M. (1993). Stereochemical effects on anion mass spectra of cyclic diols. Negative chemical ionization, collisional activation, and metastable ion spectra. Journal of the American Society for Mass Spectrometry, 4(1), 60-70. [Link]

-

AdiChemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube. [Link]

-

Abraham, R. J., & Reid, M. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(5), 216-226. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]

-

Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. [Link]

-

University of Massachusetts Boston. (n.d.). Cyclohexane Conformational Analysis. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Epoxides- Ring-opening. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. CAS 17429-02-6: 4-hydroxy-4-methylcyclohexanone [cymitquimica.com]

- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tutorchase.com [tutorchase.com]

cis-1-methylcyclohexane-1,4-diol CAS number

An In-Depth Technical Guide to cis-1-Methylcyclohexane-1,4-diol (CAS: 124899-25-8)

Abstract

This technical guide provides a comprehensive scientific overview of cis-1-methylcyclohexane-1,4-diol, a key carbocyclic building block in modern medicinal chemistry. The document delves into the compound's fundamental chemical properties, stereochemical intricacies, and conformational landscape. A detailed, field-proven protocol for its stereoselective synthesis is presented, emphasizing the causal factors behind methodological choices. Furthermore, this guide outlines the expected spectroscopic signature of the molecule, providing researchers with a validated framework for its characterization via NMR, IR, and Mass Spectrometry. The primary focus is on the compound's emerging role as a rigid scaffold and linker in the development of advanced therapeutics, particularly protein degraders. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile intermediate.

Chemical Identity and Physicochemical Properties

cis-1-Methylcyclohexane-1,4-diol is a disubstituted cycloalkane characterized by a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position, with both hydroxyl groups oriented on the same face of the cyclohexane ring. This cis relationship imposes significant conformational constraints that define its chemical behavior and utility as a structural scaffold.

| Property | Value | Source(s) |

| CAS Number | 124899-25-8 | [1][2] |

| IUPAC Name | rel-(1r,4r)-1-methylcyclohexane-1,4-diol | [2] |

| Synonyms | (1s,4s)-1-methylcyclohexane-1,4-diol, cis-1-Methyl-1,4-cyclohexanediol | [3] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| Physical Form | White solid (typical) | |

| Product Family | Protein Degrader Building Blocks | [1] |

Conformational Analysis: A Constrained System

The stereochemistry of cis-1,4-disubstituted cyclohexanes is non-trivial. A standard chair conformation would force one substituent into a sterically unfavorable axial position while the other is equatorial. In the case of cis-1-methylcyclohexane-1,4-diol, placing the larger tertiary alcohol group (C-CH₃, C-OH) in the equatorial position would force the C4-hydroxyl group into an axial orientation, and vice-versa.

However, the presence of two hydroxyl groups capable of intramolecular hydrogen bonding introduces a critical stabilizing interaction. This interaction is only possible if the molecule adopts a non-chair conformation, such as a twist-boat or boat conformation . In this arrangement, the C1 and C4 positions (the "flagpole" positions in a pure boat) are brought into proximity, allowing a hydrogen bond to form between the two hydroxyl groups. This bonding significantly offsets the inherent instability of the boat form, making it the likely predominant conformation in solution.

Caption: Conformational equilibrium of cis-1-methylcyclohexane-1,4-diol.

Stereoselective Synthesis Protocol

The synthesis of the cis-diol requires a stereocontrolled reduction of a ketone precursor. The most direct and reliable method proceeds from 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent is critical for achieving the desired cis stereochemistry. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will approach the carbonyl from the less sterically hindered face (opposite the methyl group), leading predominantly to the trans product. Conversely, smaller, unhindered reducing agents like Sodium Borohydride (NaBH₄) allow for axial attack, yielding the desired equatorial hydroxyl group, resulting in the cis product.

Experimental Protocol: Synthesis from 4-Methylcyclohexanone

This protocol is a representative method adapted from established principles of stereoselective ketone reduction.[4]

Step 1: Oxidation of 4-Methylcyclohexanone (Not Detailed) The process begins with the selective oxidation of 4-methylcyclohexanone to 4-hydroxy-4-methylcyclohexanone. This step is a standard procedure and is not detailed here.

Step 2: Stereoselective Reduction to cis-1-Methylcyclohexane-1,4-diol

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 4-hydroxy-4-methylcyclohexanone (1.0 eq). Anhydrous methanol (MeOH) is added to dissolve the ketone (approx. 10 mL per gram of ketone). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is crucial: slow addition prevents an uncontrolled exotherm and maximizes selectivity.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The reaction is typically complete within 1-2 hours.

-

Workup: The reaction is quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7. The methanol is then removed under reduced pressure (rotary evaporation).

-

Extraction: The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). The fractions containing the desired product are combined and the solvent is evaporated to yield cis-1-methylcyclohexane-1,4-diol as a white solid. The stereochemical outcome is validated by NMR spectroscopy.

Caption: Workflow for the synthesis of cis-1-methylcyclohexane-1,4-diol.

Spectroscopic Characterization Framework

Authenticating the structure and stereochemistry of the final product is paramount. The following table outlines the expected spectroscopic data based on the analysis of structurally similar compounds and fundamental principles.[5][6][7]

| Technique | Expected Observations & Rationale |

| ¹H NMR | δ ~3.5-4.0 ppm (m, 1H): Proton on C4 (CH-OH). Its multiplicity and coupling constants are diagnostic of its axial/equatorial position in the dominant conformation. δ ~1.2-2.0 ppm (m, 8H): Cyclohexane ring protons. Complex multiplets are expected. δ ~1.1 ppm (s, 3H): Methyl protons at C1. Singlet due to the quaternary carbon attachment. δ ~2.0-3.0 ppm (br s, 2H): Hydroxyl protons; their shift is concentration-dependent and they typically disappear upon D₂O exchange. |

| ¹³C NMR | δ ~70-75 ppm: C1 carbon, deshielded by both the hydroxyl and methyl groups. δ ~65-70 ppm: C4 carbon, deshielded by the hydroxyl group. δ ~30-40 ppm: Methylene carbons (C2, C3, C5, C6) of the cyclohexane ring. δ ~25-30 ppm: Methyl carbon. |

| IR Spectroscopy | ~3200-3500 cm⁻¹ (broad): Strong, broad O-H stretching band, indicative of hydrogen bonding. ~2850-2950 cm⁻¹ (strong): C-H stretching from the alkyl framework. ~1050-1150 cm⁻¹ (strong): C-O stretching, characteristic of alcohols. |

| Mass Spec. (EI) | m/z = 130 (M⁺): Molecular ion peak, may be weak. m/z = 112 (M⁺ - H₂O): Common fragmentation pattern involving the loss of water. m/z = 97 (M⁺ - H₂O - CH₃): Subsequent loss of the methyl group. |

Applications in Modern Drug Discovery

The rigid, three-dimensional structure of the cyclohexane core makes cis-1-methylcyclohexane-1,4-diol a valuable scaffold in drug design. Its primary utility is as a non-planar, conformationally restricted linker, particularly in the burgeoning field of targeted protein degradation.

Role as a PROTAC Linker

In Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length, rigidity, and vectoral projection of this linker are critical for inducing a productive ternary complex (Target-PROTAC-Ligase) that leads to target ubiquitination and degradation. cis-1-methylcyclohexane-1,4-diol serves as an excellent foundational element for such linkers. The diol functionality provides two chemically distinct handles for extension, while the cyclohexane ring enforces a specific spatial arrangement of the two ends of the linker. This contrasts with flexible alkyl linkers, providing greater control over the geometry of the final PROTAC molecule. Its inclusion in commercial libraries of "Protein Degrader Building Blocks" underscores its importance in this domain.[1]

The utility of the cyclohexane-diol scaffold extends to the synthesis of inhibitors for various enzyme classes, including bromodomains and kinases, where precise positioning of pharmacophoric elements is key to achieving high potency and selectivity.[8]

Caption: Role of the diol scaffold in a hypothetical PROTAC molecule.

Conclusion

cis-1-Methylcyclohexane-1,4-diol (CAS: 124899-25-8) is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its unique conformational properties, governed by the cis-1,4 substitution pattern, offer a rigid and well-defined three-dimensional scaffold. This guide has provided the essential technical framework for its synthesis, characterization, and strategic application. For scientists and researchers in drug development, understanding and utilizing such building blocks is critical for engineering the next generation of targeted therapies, from potent enzyme inhibitors to revolutionary protein degraders.

References

-

CP Lab Safety. cis-1-methylcyclohexane-1, 4-diol, min 97%, 1 gram. [Link]

-

Bushweller, J. H., Anzalone, L., & Spencer, T. A. (1989). Synthesis of Cis- and Trans-1-methylcyclohexane-1,4-diols and Their 4-Hemisuccinate Esters. Synthetic Communications, 19(5-6), 745-756. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 1-Methylcyclohexane-1,4-diol. [Link]

-

Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?. [Link]

-

NIST WebBook. 1,4-Cyclohexanediol, cis-. [Link]

-

ResearchGate. Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. [Link]

-

PharmaCompass. CIS-CYCLOHEXANE-1,4-DIOL Drug Information. [Link]

- Google Patents. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol.

-

PubChemLite. This compound (C7H14O2). [Link]

-

ResearchGate. Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. [Link]

-

Cheméo. Chemical Properties of 1-Methylcyclohexane-cis-1,2-diol (CAS 52718-65-7). [Link]

-

MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

-

NIST WebBook. Cyclohexane, methyl-. [Link]

-

PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. [Link]

-

YouTube. Most stable conformation of 1,4-cyclohexane diol in its cis from is. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Cis-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-25-8 | AChemBlock [achemblock.com]

- 3. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR [m.chemicalbook.com]

- 6. 1,4-Cyclohexanediol, cis- [webbook.nist.gov]

- 7. Cyclohexane, methyl- [webbook.nist.gov]

- 8. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-1-methylcyclohexane-1,4-diol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of trans-1-methylcyclohexane-1,4-diol, a functionalized cycloalkane of interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular properties, outline a detailed, scientifically-grounded protocol for its synthesis and characterization, and explore the strategic importance of the substituted cyclohexanediol scaffold in modern therapeutic design.

Core Molecular Profile

trans-1-methylcyclohexane-1,4-diol is a di-substituted cyclohexane derivative characterized by a methyl group and a hydroxyl group at the C1 position, and a second hydroxyl group in the trans configuration at the C4 position. This specific stereochemistry imparts distinct physical and chemical properties that are crucial for its application in organic synthesis and medicinal chemistry.

Molecular Weight and Formula

The fundamental basis of any chemical synthesis or analysis is a precise understanding of the molecule's composition. The molecular formula for trans-1-methylcyclohexane-1,4-diol is C7H14O2.[1] The molecular weight is a critical parameter for stoichiometric calculations in synthesis, as well as for analytical techniques such as mass spectrometry.

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

-

Hydrogen (H): 14 atoms × 1.008 amu = 14.112 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 130.187 amu

For practical laboratory applications, this is typically expressed as 130.18 g/mol .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of trans-1-methylcyclohexane-1,4-diol is presented in the table below. These properties are crucial for predicting its behavior in various solvents, its potential for biological activity, and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| CAS Number | 124899-26-9 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| LogP (predicted) | 0.4 | [2] |

Synthesis and Purification: A Validated Protocol

The stereoselective synthesis of trans-1-methylcyclohexane-1,4-diol requires a strategic approach to control the orientation of the hydroxyl groups. While numerous methods exist for the synthesis of cyclohexanediols, a common and reliable strategy involves the epoxidation of a corresponding alkene followed by regioselective ring-opening.

Synthetic Workflow

The following diagram illustrates a plausible and scientifically sound workflow for the synthesis of trans-1-methylcyclohexane-1,4-diol, starting from the readily available 1-methylcyclohexene.

Caption: Synthetic and purification workflow for trans-1-methylcyclohexane-1,4-diol.

Step-by-Step Experimental Protocol

This protocol is based on established chemical principles for the synthesis of trans-diols from alkenes.

Part A: Synthesis

-

Epoxidation of 1-Methylcyclohexene:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM to the flask over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Acid-Catalyzed Ring Opening:

-

Once the epoxidation is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude epoxide.

-

Dissolve the crude epoxide in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid. The acid catalyzes the ring-opening of the epoxide by water, leading to the trans-diol.

-

Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).

-

Part B: Purification

-

Work-up and Extraction:

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

-

Chromatographic Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent is critical for separating the diol from less polar impurities.

-

-

Recrystallization:

-

For obtaining a highly pure, crystalline product, recrystallize the purified diol from a suitable solvent system, such as ethyl acetate/hexanes.

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized trans-1-methylcyclohexane-1,4-diol must be confirmed through a combination of analytical techniques. This multi-faceted approach ensures a self-validating system where the results from different methods corroborate each other.

Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive characterization of the final product.

Caption: Workflow for the analytical characterization of the synthesized product.

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons on the carbons bearing the hydroxyl groups, and the other methylene protons of the cyclohexane ring. The chemical shifts and coupling patterns will be indicative of the trans-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups will be in the characteristic downfield region for alcohol carbons.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Result: The mass spectrum should show a molecular ion peak (or a related ion, such as [M+H]⁺ or [M+Na]⁺) that corresponds to the calculated molecular weight of 130.18 g/mol .

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Expected Result: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. A strong band in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching of the alkane backbone.

-

Role in Drug Discovery and Development

The cyclohexane scaffold is a prevalent motif in medicinal chemistry. Its three-dimensional, non-planar structure provides a valuable framework for orienting functional groups in specific spatial arrangements to interact with biological targets.

The Cyclohexanediol Scaffold in Medicinal Chemistry

Substituted cyclohexanediols, such as the title compound, are important building blocks for the synthesis of more complex molecules. The hydroxyl groups can be further functionalized to introduce a wide range of chemical diversity. The stereochemistry of the ring and its substituents is critical for biological activity, as it dictates the precise three-dimensional shape of the molecule and its ability to bind to target proteins.

The introduction of a cyclohexane ring into a drug candidate can improve its pharmacokinetic properties, such as metabolic stability and solubility.[3] The trans-1,4-disubstituted pattern, in particular, provides a rigid and linear scaffold that can be used to span a binding site.

Strategic Applications in Drug Design

-

Scaffold for Library Synthesis: trans-1-methylcyclohexane-1,4-diol can serve as a starting material for the creation of compound libraries for high-throughput screening. The two hydroxyl groups can be differentially functionalized to generate a diverse set of molecules.

-

Improving Drug-like Properties: The incorporation of this scaffold can modulate the lipophilicity (as indicated by the predicted LogP) and polarity of a molecule, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The cyclohexane ring can be used as a bioisostere for other cyclic systems, such as aromatic rings, to explore new chemical space and potentially improve the safety and efficacy profile of a lead compound.

Conclusion

trans-1-methylcyclohexane-1,4-diol, with a molecular weight of 130.18 g/mol , is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and functional groups make it an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, ensuring the high quality required for research and development endeavors. The strategic use of such saturated, three-dimensional scaffolds continues to be a key approach in the design of novel therapeutics with improved pharmacological properties.

References

-

AA Blocks. trans-1-methylcyclohexane-1,4-diol. [Link]

- Daoui, O., Elkhattabi, S., & Chtita, S. (2022). Rational Design of Novel Pyridine-Based Drugs Candidates for Lymphoma Therapy. Journal of Molecular Structure, 1270, 133964.

-

R Discovery. Scaffolds In Medicinal Chemistry Research Articles. [Link]

- U.S. Patent No. US4203916A. (1980). Preparation of trans cyclohexane 1,4 diisocyanate.

-

MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem, 2(3), 142-148. [Link]

-

ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]

-

ResearchGate. (PDF) , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. [Link]

-

ATB (Automated Topology Builder). 1,2-cis-cyclohexanediol | C6H12O2 | MD Topology | NMR | X-Ray. [Link]

-

MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

-

PubChem. 1-Methylcyclohexane-1,4-diol. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (PDF) Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. [Link]

-

PubMed Central. Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates. [Link]

-

ResearchGate. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis | Request PDF. [Link]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Drug Design.org. Case Studies in Analog Design. [Link]

-

PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

NIST WebBook. 1-Methylcyclohexane-cis-1,2-diol. [Link]

- Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Stereoisomerism of 1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclohexane-1,4-diol is a fascinating molecule that serves as a foundational example for understanding the principles of stereoisomerism in cyclic systems. Its structure, featuring a cyclohexane ring with two substituents, gives rise to a rich variety of stereoisomers, including diastereomers and, in some cases, enantiomers. This guide provides a comprehensive exploration of the stereochemical nuances of this compound. We will delve into the identification of stereocenters, the conformational analysis of its chair forms, and the impact of substituent orientation on stability. Furthermore, this document will outline key synthetic strategies and the analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, that are crucial for the characterization and differentiation of these stereoisomers.

Introduction: The Structural Foundation of Stereoisomerism

The stereochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the cyclohexane scaffold provides a non-planar, puckered ring system that is fundamental to its stereoisomerism. The presence of two substituents, a methyl group and a hydroxyl group at position 1, and a second hydroxyl group at position 4, introduces stereocenters and the possibility of different spatial arrangements.

Understanding the stereoisomerism of 1,4-disubstituted cyclohexanes is a critical concept in organic chemistry.[1][2] These molecules can exist as cis and trans diastereomers, which are stereoisomers that are not mirror images of each other. The relative orientation of the substituents on the cyclohexane ring dictates whether the isomer is cis (on the same side) or trans (on opposite sides).[3]

Analysis of Stereoisomers in this compound

The core of this compound's stereoisomerism lies in the interplay between its stereocenters and the conformational flexibility of the cyclohexane ring.

Identification of Stereocenters and Potential Isomers

This compound has two potential stereocenters at C1 and C4. The carbon at position 1 is bonded to a methyl group, a hydroxyl group, and two different pathways around the ring. Similarly, the carbon at position 4 is bonded to a hydroxyl group, a hydrogen atom, and two different ring pathways.

This leads to the possibility of the following stereoisomers:

-

cis-1-Methylcyclohexane-1,4-diol : In this diastereomer, the methyl and the hydroxyl group at C4 are on the same side of the ring.

-

trans-1-Methylcyclohexane-1,4-diol : In this diastereomer, the methyl and the hydroxyl group at C4 are on opposite sides of the ring.

A crucial point to consider is the presence of a plane of symmetry. In the case of cis-1,4-disubstituted cyclohexanes where the substituents are different, a plane of symmetry passing through C1 and C4 can exist, rendering the molecule achiral and thus a meso compound.[1] However, for trans-1,4-disubstituted cyclohexanes, this plane of symmetry is absent, leading to the possibility of enantiomers.

Conformational Analysis: The Chair Conformation

The most stable conformation of cyclohexane is the chair conformation, which minimizes both angle strain and torsional strain.[2] For substituted cyclohexanes, the substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

2.2.1. cis-1-Methylcyclohexane-1,4-diol

The cis isomer exists as a rapid equilibrium between two chair conformers. In one conformer, the methyl group is axial and the C4-hydroxyl group is equatorial. In the other, the methyl group is equatorial and the C4-hydroxyl group is axial.[1][2]

The relative stability of these two conformers depends on the steric bulk of the substituents. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions.[4]

2.2.2. trans-1-Methylcyclohexane-1,4-diol

The trans isomer also exists as an equilibrium between two chair conformers. One conformer has both the methyl group and the C4-hydroxyl group in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).[2] The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[2][4]

Since the trans isomer lacks a plane of symmetry, it is chiral and exists as a pair of enantiomers: (1R,4R)-1-methylcyclohexane-1,4-diol and (1S,4S)-1-methylcyclohexane-1,4-diol.

Synthetic Strategies and Stereochemical Control

The synthesis of this compound often involves reactions that can lead to a mixture of stereoisomers. Controlling the stereochemical outcome is a key challenge in organic synthesis.

Grignard Reaction on 4-Hydroxycyclohexanone

A common route to this compound is the Grignard reaction of methylmagnesium halide with 4-hydroxycyclohexanone. The Grignard reagent, acting as a nucleophile, can attack the carbonyl carbon from either the axial or equatorial face.[5][6]

-

Axial attack leads to the formation of an equatorial methyl group.

-

Equatorial attack results in an axial methyl group.

The stereochemical outcome is influenced by steric hindrance. Generally, attack from the less hindered equatorial face is favored, leading to a predominance of the isomer with the axial methyl group.

Catalytic Hydrogenation of 1-Methylcyclohexene-1,4-diol

Catalytic hydrogenation of an unsaturated precursor like 1-methylcyclohexene-1,4-diol can also yield this compound. The stereochemistry of the product is determined by the face of the double bond to which the hydrogen atoms add. The catalyst's surface plays a crucial role in directing this addition.

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the stereochemistry of this compound isomers.[7][8][9]

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

-

Axial protons typically resonate at a higher field (lower ppm) compared to equatorial protons.

-

Coupling constants (J-values) between adjacent protons are larger for axial-axial interactions (J_ax-ax ≈ 8-13 Hz) than for axial-equatorial (J_ax-eq ≈ 2-5 Hz) or equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) interactions.

By analyzing the splitting patterns and coupling constants of the methine proton at C4, one can determine its orientation and, by extension, the stereochemistry of the molecule.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents. The "gamma-gauche effect" causes a carbon atom to be shielded (resonate at a higher field) when it is in a gauche relationship with a substituent on a gamma-carbon. This effect is particularly useful in distinguishing between cis and trans isomers.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis :

-

Integrate the proton signals to determine the relative number of protons in each environment.

-

Analyze the chemical shifts and coupling constants to assign the protons to their respective positions and determine their axial/equatorial orientation.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Chiral Resolution of Enantiomers

For the chiral trans-1-methylcyclohexane-1,4-diol, separation of the enantiomers is often necessary, particularly in the context of drug development where enantiomers can have different pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[10] This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Derivatization with a Chiral Reagent

Another approach involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatographic techniques. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Conclusion

The stereoisomerism of this compound provides a rich and instructive case study in the principles of conformational analysis and stereochemical control. A thorough understanding of its cis and trans diastereomers, the conformational preferences of the cyclohexane ring, and the existence of enantiomers in the trans form is essential for researchers in organic chemistry and drug development. The judicious application of synthetic methodologies and powerful analytical techniques like NMR spectroscopy allows for the preparation, isolation, and unambiguous characterization of each stereoisomer, paving the way for further investigation into their unique chemical and biological properties.

References

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

-

Reddit. (2022, April 24). GRIGNARD REACTION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 8. magritek.com [magritek.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. mdpi.com [mdpi.com]

physical properties of 1-methylcyclohexane-1,4-diol

An In-Depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,4-diol

Introduction

This compound (C₇H₁₄O₂) is a disubstituted cycloalkane that serves as a versatile building block in organic synthesis. Its utility in medicinal chemistry and materials science stems from the rigid cyclohexane scaffold combined with the reactive and hydrogen-bonding capabilities of its two hydroxyl groups. The presence of three substituents on the cyclohexane ring, including a tertiary alcohol, gives rise to significant stereochemical complexity. Understanding the distinct physical properties of its isomers is paramount for predicting their behavior in reaction media, purification processes, and biological systems. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and supported by available data, to offer field-proven insights for laboratory professionals.

Chapter 1: Molecular Structure and Stereoisomerism

The core of this compound's chemical identity lies in its stereoisomerism. The substituents at the C1 (methyl and hydroxyl) and C4 (hydroxyl) positions can be arranged in two distinct diastereomeric forms: cis and trans. These geometric isomers are not interconvertible without breaking chemical bonds and possess unique physical properties.

-

cis-1-methylcyclohexane-1,4-diol: In the most stable chair conformation, the C4-hydroxyl group is in an equatorial position to minimize steric strain. This forces the C1-hydroxyl group into an axial position while the C1-methyl group is equatorial.

-

trans-1-methylcyclohexane-1,4-diol: In its most stable chair conformation, both the C4-hydroxyl group and the C1-methyl group can occupy equatorial positions, with the C1-hydroxyl group being axial. An alternative, less stable conformation would place both the C4-hydroxyl and C1-methyl groups in axial positions.

The differentiation between these isomers is critical, as their shapes directly influence intermolecular interactions, such as crystal lattice packing and hydrogen bonding, thereby affecting properties like melting point and solubility.

Caption: Geometric isomers of this compound.

Chapter 2: Core Physicochemical Properties

The are dictated by its molecular weight, polarity arising from the two hydroxyl groups, and the spatial arrangement of its isomers. The data presented below is a synthesis of available experimental and predicted values.

Summary of Physicochemical Data

| Property | Value | Isomer | Source |

| Molecular Formula | C₇H₁₄O₂ | Both | [1] |

| Molecular Weight | 130.18 g/mol | Both | [2] |

| CAS Number | 89794-52-5 | Unspecified | [1][2] |

| 124899-25-8 | cis | [1] | |

| 124899-26-9 | trans | [3] | |

| Melting Point | 81-84 °C | Unspecified | N/A |

| Boiling Point | 234.0 ± 8.0 °C | Predicted | [4] |

| Density | 1.095 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 15.06 ± 0.40 | Predicted | [2] |

Melting Point

Boiling Point

The presence of two hydroxyl groups allows for significant intermolecular hydrogen bonding, which must be overcome for the substance to boil. This results in a relatively high boiling point. While experimental data is scarce, a predicted boiling point is approximately 234°C.[4] This value is consistent with other diols of similar molecular weight. For context, the isomeric 1-methylcyclohexane-1,2-diol has an experimental boiling point of 226.9°C.[7]

Density

The density of the compound is influenced by its molecular weight and how efficiently its molecules pack in the liquid state. A predicted density for this compound is approximately 1.095 g/cm³.[4]

Solubility

The two polar hydroxyl groups make this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Following the principle of "like dissolves like," the compound is expected to have good solubility in polar solvents such as water, ethanol, and methanol.[8] Conversely, it is expected to have poor solubility in nonpolar solvents like hexane and toluene. The subtle differences in the dipole moments and steric hindrance between the cis and trans isomers may lead to slight differences in their quantitative solubility, but both are classified as polar compounds.

pKa

The pKa value indicates the acidity of the hydroxyl protons. The predicted pKa of 15.06 suggests that this compound is slightly less acidic than water and has an acidity typical of secondary and tertiary alcohols.[2] This property is crucial for understanding its reactivity in base-catalyzed reactions.

Chapter 3: Spectroscopic & Analytical Properties

Spectroscopic techniques are indispensable for confirming the structure of this compound and, critically, for distinguishing between its cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While fully assigned spectra are not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure.

-

¹H NMR:

-

Methyl Protons (-CH₃): A sharp singlet, integrating to 3H, is expected around δ 1.1-1.3 ppm.

-

Methine Proton (CH-OH): A multiplet for the proton on C4, integrating to 1H, would appear around δ 3.5-4.0 ppm. The chemical shift and coupling constants of this proton are highly diagnostic for distinguishing isomers, as its axial or equatorial position dramatically influences its magnetic environment.

-

Cyclohexane Protons (-CH₂-): A complex series of overlapping multiplets between δ 1.2-2.0 ppm would account for the remaining 8 protons of the cyclohexane ring.

-

Hydroxyl Protons (-OH): Two separate, broad singlets, each integrating to 1H. Their chemical shift is variable and depends on concentration and solvent.

-

-

¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum is a definitive tool for isomer identification based on molecular symmetry.

-

cis-Isomer: Lacks a plane of symmetry through the C1-C4 axis, resulting in 5 distinct carbon signals (C1, C4, C2/C6, C3/C5, and the methyl carbon).

-

trans-Isomer: Possesses a C₂ axis of symmetry, making carbons 2 and 6, as well as 3 and 5, chemically equivalent. This would result in only 4 distinct signals (C1, C4, C2/C6, C3/C5, and the methyl carbon). Correction: The trans isomer has a plane of symmetry, resulting in 4 signals for the ring carbons plus the methyl carbon, for a total of 5 signals. The cis isomer also has 5 signals. The key differentiator would be the chemical shifts, not the number of signals. The chemical shifts for the carbons bearing hydroxyl groups (C1 and C4) would appear furthest downfield (δ ~65-75 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ is definitive for the hydroxyl groups and indicates hydrogen bonding.

-

C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H bonds of the cyclohexane ring and methyl group.[9]

-

C-O Stretch: A strong absorption in the fingerprint region, between 1150-1050 cm⁻¹, is indicative of the C-O single bonds of the tertiary (C1-O) and secondary (C4-O) alcohols.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 130. Common fragmentation patterns would include the loss of a water molecule (M-18, m/z 112), the loss of a methyl group (M-15, m/z 115), and further fragmentation of the cyclohexane ring.

Chapter 4: Experimental Methodologies

Trustworthy data is built upon robust experimental protocols. The determination of the melting point is a fundamental technique for assessing the purity and identity of a solid organic compound.

Protocol: Melting Point Determination via Digital Apparatus

This protocol describes a self-validating system for obtaining an accurate melting point range.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a clean, dry watch glass using a spatula.[6]

-

Take a glass capillary tube and seal one end by rotating it briefly in the outer part of a Bunsen burner flame.[10]

-

Tamp the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is tightly packed into the sealed end.[11]

-

-

Instrument Setup & Rough Measurement:

-

Insert the packed capillary tube into the heating block of the digital melting point apparatus.[12]

-

Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. Record this approximate range. This initial, rapid determination prevents time wastage during the precise measurement.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.

-

Prepare a fresh capillary with a new sample. Never remelt a previously melted sample.[6]

-

Insert the new capillary and set the heating rate to a slow, controlled ramp of 1-2°C per minute.[6]

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording and Validation:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid just disappears, resulting in a completely clear liquid.

-

The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range of 0.5-1.5°C. A broad range (>3°C) indicates the presence of impurities.[6]

-

Repeat the accurate measurement with a fresh sample to ensure reproducibility. Consistent values validate the result.

-

Caption: Workflow for accurate melting point determination.

Conclusion

The are fundamentally linked to its molecular structure, particularly its polarity and stereochemistry. The two hydroxyl groups impart a high boiling point and expected solubility in polar solvents. While a complete experimental dataset for each pure isomer is not fully available in the literature, predictive data and analysis based on established chemical principles provide a robust framework for its use. The clear differentiation between cis and trans isomers using spectroscopic methods, especially NMR, is essential for any research or development application. The methodologies outlined in this guide serve as a reliable foundation for the empirical validation of these critical physical properties in the laboratory.

References

- University of Calgary. (n.d.).

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- University of Technology, Iraq. (2021, September 19). Experiment (1)

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- ChemicalBook. (n.d.). 1,4-Cyclohexanediol, 1-Methyl-, cis- (124899-25-8) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- Parchem. (n.d.). trans-Cyclohexane-1,4-diol (Cas 6995-79-5).

- ChemicalBook. (n.d.). 1-methylcyclohexane-trans-1,4-diol (124899-26-9).

- CP Lab Safety. (n.d.). cis-1-methylcyclohexane-1, 4-diol, min 97%, 1 gram.

- PubChem. (n.d.). trans-1-Methyl-1,2-cyclohexanediol.

- Guidechem. (n.d.). This compound 89794-52-5 wiki.

- ChemicalBook. (n.d.). TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 13C NMR spectrum.

- BLD Pharm. (n.d.). 124899-26-9 | trans-1-Methylcyclohexane-1,4-diol.

- LookChem. (n.d.). 1-Methylcyclohexane-1,2-diol.

- Advanced ChemBlocks. (n.d.). Cis-1-methylcyclohexane-1,4-diol 97%.

- ChemicalBook. (n.d.). CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). This compound CAS#: 89794-52-5.

- Sigma-Aldrich. (n.d.). cis-1-Methylcyclohexane-1,4-diol | 124899-25-8.

- Quora. (2021, March 11).

- Advanced ChemBlocks. (n.d.). (1R,4R)-1-methylcyclohexane-1,4-diol.

- SpectraBase. (n.d.). trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 13C NMR spectrum.

- PubChemLite. (n.d.). This compound (C7H14O2).

- ChemicalBook. (n.d.). This compound | 89794-52-5.

- SpectraBase. (n.d.). Methylcyclohexane - Optional[1H NMR] - Spectrum.

- ResearchGate. (2010, August). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.

- European Chemicals Agency. (n.d.).

- National Institute of Standards and Technology. (n.d.). Cyclohexane, methyl-. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (1R,4R)-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-26-9 | AChemBlock [achemblock.com]

- 4. This compound | 89794-52-5 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. lookchem.com [lookchem.com]

- 8. quora.com [quora.com]

- 9. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

A Comprehensive Technical Guide to the Solubility of 1-methylcyclohexane-1,4-diol in Organic Solvents

This guide provides an in-depth exploration of the principles and methodologies for determining the solubility of 1-methylcyclohexane-1,4-diol in various organic solvents. Recognizing the scarcity of readily available experimental data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals, enabling them to generate reliable solubility data in-house. This guide emphasizes the causality behind experimental choices and provides a framework for applying the generated data to critical development processes.

Introduction to this compound and the Imperative of Solubility Data

This compound (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol , CAS: 89794-52-5) is a di-hydroxylated cyclic alkane. Its structure, featuring both a non-polar cyclohexane ring and two polar hydroxyl groups, imparts a unique solubility profile that is critical to its application in various fields, most notably in pharmaceutical sciences as a potential intermediate or building block.

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone of drug development.[1][2] It dictates the feasibility of formulation strategies, influences bioavailability, and is a critical parameter in the design of crystallization and purification processes.[3][4] Poorly soluble compounds often present significant challenges, leading to high dosage requirements and variable therapeutic outcomes.[2] Therefore, a thorough understanding and quantitative determination of the solubility of this compound in a range of organic solvents is not merely a data collection exercise but a fundamental step in its scientific and commercial journey.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[5] The solubility of this compound is a balance between its non-polar hydrocarbon backbone and its two polar hydroxyl (-OH) groups.

The hydroxyl groups are capable of forming strong hydrogen bonds with polar and protic solvents. Conversely, the methylcyclohexane ring interacts favorably with non-polar solvents through van der Waals forces. Consequently, the solubility of this diol is expected to vary significantly across a spectrum of organic solvents with differing polarities and hydrogen bonding capabilities.

Strategic Selection of Organic Solvents for Solubility Screening

A strategic approach to solvent selection is crucial for generating a comprehensive and meaningful solubility profile. The chosen solvents should span a range of polarities, hydrogen-bonding capacities, and chemical classes relevant to pharmaceutical processing. The International Council for Harmonisation (ICH) provides guidelines on the use of residual solvents in pharmaceutical products, which can also inform the selection of appropriate solvents for early-stage development.[6][7][8]

A recommended panel of solvents for screening the solubility of this compound is presented in Table 1. This selection provides a diverse set of chemical environments to probe the compound's solubility behavior.

Table 1: Recommended Organic Solvents for Solubility Screening of this compound

| Solvent Class | Solvent | Rationale |

| Protic Solvents | Methanol | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Commonly used in pharmaceutical formulations.[9] | |

| Isopropanol | Less polar than ethanol, provides a different hydrogen bonding environment. | |